molecular formula C22H19N3O5 B2895307 N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide CAS No. 899923-15-0

N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide

Cat. No.: B2895307
CAS No.: 899923-15-0
M. Wt: 405.41
InChI Key: NXLDDFOBQGIXEU-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a furylmethyl group and a methoxyphenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxy-substituted benzyl halide.

    Attachment of the Furylmethyl Group: The furylmethyl group can be attached via a Friedel-Crafts alkylation reaction using furfural and an appropriate catalyst.

    Final Acetylation: The final step involves acetylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group would yield a furanone derivative, while reduction of the quinazolinone core would yield a dihydroquinazoline derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide would depend on its specific molecular targets and pathways. It may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Furylmethyl Derivatives: Compounds containing a furylmethyl group.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group.

Uniqueness

N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-29-16-10-8-15(9-11-16)25-21(27)18-6-2-3-7-19(18)24(22(25)28)14-20(26)23-13-17-5-4-12-30-17/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLDDFOBQGIXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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